molecular formula C5H12N2O2 B1478132 1-Amino-4-methoxypyrrolidin-3-ol CAS No. 2098132-40-0

1-Amino-4-methoxypyrrolidin-3-ol

Cat. No. B1478132
CAS RN: 2098132-40-0
M. Wt: 132.16 g/mol
InChI Key: SLTLBCNONDZSNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called “pseudorotation”. The sp3-hybridization of the ring allows for efficient exploration of the pharmacophore space .

Scientific Research Applications

Antitumor Activity

Researchers have investigated the antitumor potential of compounds related to 1-Amino-4-methoxypyrrolidin-3-ol. One study synthesized a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, finding that certain aminopyrrolidine derivatives, including the trans-3-amino-4-methoxypyrrolidinyl derivative, showed moderate cytotoxic activity against murine and human tumor cell lines. These findings indicate that specific structural modifications, such as the incorporation of a 2-thiazolyl group and aminopyrrolidine at key positions, enhance antitumor activity (Tomita et al., 2002).

Biological Activities of Triazole Scaffolds

Another study focused on the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which demonstrated significant biological activities. The trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, prepared in this research, was used as a precursor for further chemical transformations, suggesting its utility in creating biologically active compounds with potential applications in drug development (Prasad et al., 2021).

Synthesis of Aminopyrrolidines and Piperidines

Research into the synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives indicates that reactions of endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines. These findings reveal methodologies for creating N-acyl-3-amino-2-methoxypyrrolidines, which could be beneficial in the synthesis of novel organic compounds for various applications (Matos et al., 2001).

Enantioselective Synthesis Applications

In the context of asymmetric synthesis, one study reported the enantioselective synthesis of syn/anti-1,3-amino alcohols, demonstrating a method that could be applied to create bioactive molecules, including those related to 1-Amino-4-methoxypyrrolidin-3-ol (Jha et al., 2010).

Future Directions

While specific future directions for 1-Amino-4-methoxypyrrolidin-3-ol are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like 1-Amino-4-methoxypyrrolidin-3-ol.

properties

IUPAC Name

1-amino-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-5-3-7(6)2-4(5)8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTLBCNONDZSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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